molecular formula C19H21NO3 B12985672 (9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate

(9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate

Cat. No.: B12985672
M. Wt: 311.4 g/mol
InChI Key: YWNRRDUADLHCJI-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenylmethyl group attached to a carbamate moiety, which is further linked to a hydroxy-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate typically involves the reaction of fluorenylmethanol with an isocyanate derivative. One common method is the reaction of fluorenylmethanol with phosgene to form fluorenylmethyloxycarbonyl chloride, which is then reacted with the appropriate amine to yield the desired carbamate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbamate moiety can be reduced to form an amine.

    Substitution: The fluorenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of fluorenylmethyl ketone derivatives.

    Reduction: Formation of fluorenylmethyl amine derivatives.

    Substitution: Formation of various substituted fluorenylmethyl carbamates.

Scientific Research Applications

Chemistry: In chemistry, (9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate is used as a protecting group for amines in peptide synthesis. The fluorenylmethyl group can be easily removed under mild conditions, making it a valuable tool in the synthesis of complex peptides .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. Its ability to form stable carbamate linkages makes it useful in the design of enzyme inhibitors and probes for studying biological pathways .

Medicine: In medicine, derivatives of this compound are explored for their potential as therapeutic agents. The carbamate moiety can be modified to enhance the bioavailability and efficacy of drugs, making it a promising scaffold for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and material science .

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate involves the formation of stable carbamate linkages with target molecules. The fluorenylmethyl group provides steric hindrance, protecting the carbamate moiety from hydrolysis. This stability allows the compound to interact with specific molecular targets, such as enzymes or receptors, modulating their activity and function .

Comparison with Similar Compounds

  • (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride
  • (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate
  • (9H-Fluoren-9-yl)methyl 2-hydroxyethyl (methyl)carbamate

Comparison: Compared to these similar compounds, (9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate is unique due to the presence of the hydroxy-methylpropyl group. This structural feature imparts distinct reactivity and stability, making it suitable for specific applications in peptide synthesis and enzyme inhibition. The hydroxy group also provides additional sites for further functionalization, enhancing its versatility in chemical and biological research .

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-hydroxy-2-methylpropyl)carbamate

InChI

InChI=1S/C19H21NO3/c1-13(11-21)10-20-19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21H,10-12H2,1H3,(H,20,22)

InChI Key

YWNRRDUADLHCJI-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO

Origin of Product

United States

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